molecular formula C8H10N2O2 B2852772 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid CAS No. 1450754-37-6

3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid

Cat. No.: B2852772
CAS No.: 1450754-37-6
M. Wt: 166.18
InChI Key: JRNSKSYASHYNCM-UHFFFAOYSA-N
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Description

3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid is a compound that features a diazirine ring, an alkyne group, and a carboxylic acid group. The diazirine ring is a three-membered ring containing two nitrogen atoms and one carbon atom, which can be activated by UV light to form a reactive carbene. This compound is often used in chemical biology and medicinal chemistry as a photo-crosslinking agent due to its ability to form covalent bonds with nearby molecules upon activation by light .

Mechanism of Action

Target of Action

It is known that this compound is used for chemical probe synthesis . It contains a light-activated diazirine, alkyne tag, and iodine synthetic handle . When appended to a ligand or pharmacophore through its iodinated linker, this building block allows for UV light-induced covalent modification of a biological target .

Mode of Action

The compound interacts with its targets through a UV light-induced covalent modification . This interaction results in changes at the molecular level, potentially affecting the function of the target protein. The exact nature of these changes would depend on the specific target and the context of the interaction.

Biochemical Pathways

Given its role in chemical probe synthesis, it can be inferred that it may influence a variety of pathways depending on the ligand or pharmacophore to which it is attached .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid. For instance, its storage temperature is recommended to be −20°C , suggesting that it may be sensitive to heat.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid typically involves multiple steps:

    Formation of the diazirine ring: This can be achieved by reacting an appropriate precursor with a diazirine-forming reagent under controlled conditions.

    Introduction of the alkyne group: The alkyne group can be introduced through a coupling reaction, such as a Sonogashira coupling, using an alkyne precursor and a palladium catalyst.

    Attachment of the carboxylic acid group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Photoactivation: Covalently bonded adducts with various biomolecules.

    Click Chemistry: Triazole derivatives.

Scientific Research Applications

3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemical Biology: Used as a photo-crosslinking agent to study protein-protein and protein-ligand interactions.

    Medicinal Chemistry: Employed in the development of photoaffinity labels for drug target identification.

    Proteomics: Utilized in the identification and characterization of protein complexes and interaction networks.

    Material Science: Applied in the synthesis of functionalized materials and surfaces

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid is unique due to its combination of a diazirine ring, an alkyne group, and a carboxylic acid group. This combination allows for versatile applications in photo-crosslinking, click chemistry, and further functionalization, making it a valuable tool in various fields of scientific research .

Properties

IUPAC Name

3-(3-but-3-ynyldiazirin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-3-5-8(9-10-8)6-4-7(11)12/h1H,3-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNSKSYASHYNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450754-37-6
Record name 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoic acid
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